Ortho-Fluorine Substitution Confers a Unique Physicochemical Profile Versus Meta- and Para-Isomers
The ortho-fluorine substitution in 5-(2-Fluorophenyl)-5-oxovaleronitrile results in distinct physicochemical properties compared to its meta- and para-fluorinated analogs. Computed data show differences in density, boiling point, and molecular descriptors like Topological Polar Surface Area (TPSA), which are critical for predicting solubility, membrane permeability, and reactivity . The ortho-isomer exhibits a lower predicted boiling point than the para-isomer, suggesting altered intermolecular interactions and potentially different volatility or handling requirements.
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | Density: 1.138 g/cm³; Boiling Point: 342.8°C; TPSA: 40.86 Ų; LogP: ~2.5-3.5 (estimated) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-5-oxovaleronitrile (para-isomer): Density: 1.137 g/cm³; Boiling Point: 355.4°C; TPSA: 40.86 Ų . 5-(3-Fluorophenyl)-5-oxovaleronitrile (meta-isomer): Density: 1.137 g/cm³; Boiling Point: 348.9°C; TPSA: 40.86 Ų . |
| Quantified Difference | Boiling point difference: -12.6°C vs. para-isomer; -6.1°C vs. meta-isomer. Density difference: negligible. TPSA: identical. |
| Conditions | Computational predictions using standard algorithms (e.g., ACD/Labs Percepta, ChemAxon). |
Why This Matters
Differences in boiling point can influence purification strategies and stability assessments, while the ortho-position's steric and electronic effects directly impact reaction outcomes in synthetic chemistry applications.
